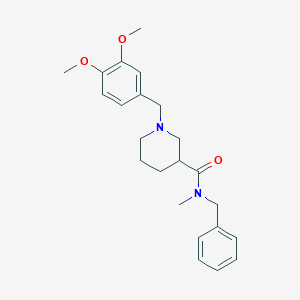
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide, also known as BDMP, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been studied extensively for its potential use in research applications. It has been shown to exhibit a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes such as cell survival, neuroprotection, and neurotransmitter release. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves its interaction with the sigma-1 receptor. It has been shown to act as a positive allosteric modulator of the sigma-1 receptor, which results in an increase in the activity of the receptor. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential use in research applications, which makes it a well-characterized compound. However, one of the limitations of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide is that it exhibits low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide. One of the potential future directions is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential future direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, future studies could focus on developing more potent and selective sigma-1 receptor modulators based on the structure of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide.
Synthesemethoden
The synthesis method of N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with N-benzyl-N-methylpiperidine-3-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified using column chromatography to obtain N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinecarboxamide in high yield and purity.
Eigenschaften
Molekularformel |
C23H30N2O3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
InChI-Schlüssel |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B246770.png)
![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)
![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

